3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile
Description
Its structure features a pyrazole ring substituted with a methyl group at the 1-position, a bromomethyl group at the 3-position, and a nitrile group at the 5-position. Key identifiers include:
The bromomethyl group renders this compound highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-10-6(4-8)2-5(3-7)9-10/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPAPOQUDBVSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214030 | |
| Record name | 1H-Pyrazole-5-carbonitrile, 3-(bromomethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454848-85-1 | |
| Record name | 1H-Pyrazole-5-carbonitrile, 3-(bromomethyl)-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454848-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carbonitrile, 3-(bromomethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(methyl)-1H-pyrazole-5-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of the original compound.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include primary amines.
Scientific Research Applications
3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The cyano group can also participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Spectral Data Gaps : While melting points and MS data are provided for many analogs (e.g., ), the target compound lacks reported melting points or detailed NMR shifts.
Biological Activity
The compound 3-(bromomethyl)-1-methyl-1H-pyrazole-5-carbonitrile is part of a class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C6H6BrN3
- Molecular Weight : 200.04 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A notable study highlighted the compound's ability to inhibit the kinase of anaplastic lymphoma (ALK), which is implicated in various cancers, particularly anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) . The inhibition of ALK leads to a cascade of intracellular signaling that can result in reduced cell proliferation.
Table 1: Inhibition Data for this compound
The mechanism through which this compound exerts its biological effects is primarily through kinase inhibition. The compound's interaction with ALK and other kinases disrupts critical signaling pathways that promote cell survival and proliferation in cancer cells.
Case Study 1: ALK Inhibition in Cancer Models
In a preclinical model of ALCL, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in phosphorylated ALK levels, indicating effective inhibition of the target kinase .
Case Study 2: Safety Profile Assessment
A safety assessment conducted on animal models indicated that doses up to 50 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
